molecular formula C15H10BrNO3 B2981811 3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid CAS No. 1049617-62-0

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid

Cat. No.: B2981811
CAS No.: 1049617-62-0
M. Wt: 332.153
InChI Key: ZIPQTELRKRTKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C15H10BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a cyanobenzyl group, and an oxy group

Scientific Research Applications

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxybenzoic acid, followed by the introduction of the cyanobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzoic acid: Similar structure but lacks the cyanobenzyl group.

    4-[(2-Cyanobenzyl)oxy]benzoic acid: Similar structure but lacks the bromine atom.

    3-Bromo-4-methoxybenzoic acid: Similar structure but has a methoxy group instead of the cyanobenzyl group.

Uniqueness

3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid is unique due to the presence of both the bromine atom and the cyanobenzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications, offering versatility in chemical synthesis and potential biological activity.

Properties

IUPAC Name

3-bromo-4-[(2-cyanophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c16-13-7-10(15(18)19)5-6-14(13)20-9-12-4-2-1-3-11(12)8-17/h1-7H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPQTELRKRTKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.